![molecular formula C19H26N2O2 B2685354 N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cinnamamide CAS No. 2034996-89-7](/img/structure/B2685354.png)
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cinnamamide
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Overview
Description
“N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cinnamamide” is a complex organic compound that contains a piperidine ring and a tetrahydrofuran ring . Piperidine is a common structure in many pharmaceuticals . Tetrahydrofuran is a commonly used solvent in organic chemistry.
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a piperidine ring attached to a tetrahydrofuran ring via a methylene (-CH2-) bridge . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, and multicomponent reactions .Scientific Research Applications
Synthesis and Structural Analysis
Cinnamamide derivatives have been extensively studied for their potential in various scientific research applications, focusing on their synthesis, structural analysis, and biological activities. Notably, the structure determination of related cinnamamide compounds has provided insights into their potential therapeutic uses. The study of the crystal structure of 3,4-methylenedioxy-cinnamoyl piperidide highlighted the significance of structural determinations of Cinnamamides in medicinal chemistry (Lin & Shen, 1982).
Biological Activities and Applications
Cinnamamides are recognized for their wide range of biological properties, including anticonvulsant, muscle relaxant, antiallergic, antineoplastic, antitumor, anesthetic, analgesic, and anti-infective activities. Their structural modifications have been the subject of research aiming to enhance these activities (Borul & Agarkar, 2020). Additionally, cinnamide derivatives have shown promising activities in models of central and peripheral nervous system disorders, offering therapeutic potential across a spectrum of conditions (Gunia-Krzyżak et al., 2015).
Chemical Modifications and Structure-Activity Relationship
Research on chemical modifications and structure-activity relationship studies of piperine and its analogs, including cinnamamide derivatives, has been instrumental in developing drugs from folk medicine. These studies have facilitated the understanding of the molecular features critical for the anticonvulsant activity of these compounds (Li & Wang, 1995).
Synthesis and Antifungal/Insecticidal Activities
Novel cinnamamide derivatives have been synthesized and evaluated for their fungicidal and insecticidal activities. This research underscores the potential of cinnamamides in agrochemical applications, providing a basis for the development of new agents against plant pathogens and pests (Xiao et al., 2011).
Mechanism of Action
Target of action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . Therefore, “N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cinnamamide” might interact with a variety of biological targets, depending on its specific structure and functional groups.
Mode of action
The mode of action of “this compound” would depend on its specific targets. Piperidine derivatives can have a wide range of effects, from acting as enzyme inhibitors to interacting with various receptors .
Biochemical pathways
The affected pathways would depend on the specific targets of “this compound”. Piperidine derivatives can be involved in a variety of biochemical pathways due to their wide range of potential targets .
Future Directions
The future directions for research on “N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cinnamamide” could include further studies on its synthesis, properties, and potential applications. It could also be interesting to explore its potential uses in pharmaceuticals, given the prevalence of piperidine derivatives in this field .
properties
IUPAC Name |
(E)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(7-6-16-4-2-1-3-5-16)20-14-17-8-11-21(12-9-17)18-10-13-23-15-18/h1-7,17-18H,8-15H2,(H,20,22)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJUBVGYLLGRQR-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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